molecular formula C11H16N2O3 B600148 tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate CAS No. 199296-32-7

tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate

Cat. No.: B600148
CAS No.: 199296-32-7
M. Wt: 224.26
InChI Key: YXVRLWQYUBTCSM-XFXZXTDPSA-N
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Description

tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, resulting in new compounds with varied activities.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate may be used as a reagent or intermediate in the synthesis of other compounds. Its unique structure allows for various chemical modifications and applications in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, or interactions with biological macromolecules.

Medicine

In medicine, carbamates are known for their pharmacological activities. This compound may be investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, or as a component in formulations for various applications.

Mechanism of Action

The mechanism of action of tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(1-hydroxy-2-methylpyridin-2-ylidene)carbamate
  • tert-butyl N-(1-hydroxy-4-methylpyridin-2-ylidene)carbamate
  • tert-butyl N-(1-hydroxy-3-ethylpyridin-2-ylidene)carbamate

Uniqueness

The uniqueness of tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate lies in its specific structural features, such as the position and nature of the substituents on the pyridine ring

Properties

CAS No.

199296-32-7

Molecular Formula

C11H16N2O3

Molecular Weight

224.26

IUPAC Name

tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate

InChI

InChI=1S/C11H16N2O3/c1-8-6-5-7-13(15)9(8)12-10(14)16-11(2,3)4/h5-7,15H,1-4H3/b12-9-

InChI Key

YXVRLWQYUBTCSM-XFXZXTDPSA-N

SMILES

CC1=CC=CN(C1=NC(=O)OC(C)(C)C)O

Origin of Product

United States

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